3-(benzenesulfonyl)-N-(4-chlorophenyl)-2-hydroxy-2-methylpropanamide
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Overview
Description
Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography to determine the 3D structure of the molecule. It includes bond lengths, bond angles, and the spatial arrangement of atoms.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, and reactivity. These properties can often be found in chemical databases .Scientific Research Applications
Occurrence and Environmental Fate
Occurrence, Fate, and Behavior of Parabens in Aquatic Environments : Parabens, structurally related to benzenesulfonyl derivatives, are widely used as preservatives in consumer products and have been the subject of environmental research. Studies have focused on their occurrence, fate, and behavior in aquatic environments, demonstrating their ubiquity in surface water and sediments. This research highlights concerns about continuous introduction into the environment and the need for monitoring their environmental impact (Haman et al., 2015).
Toxicity and Ecological Risks
Toxicities and Ecological Risks of Organic Sunscreen Components : Benzophenone-3, a compound used in sunscreens, shares functional similarities with benzenesulfonyl derivatives, offering insights into the environmental persistence and potential ecological risks of chemically related compounds. Research has been conducted on its toxic effects and bioaccumulation potential, pointing to significant environmental and health concerns that warrant further study (Kim & Choi, 2014).
Supramolecular Chemistry and Material Science
Benzene-1,3,5-tricarboxamide in Supramolecular Chemistry : Benzene-1,3,5-tricarboxamide (BTA), though structurally distinct, shares relevance with benzenesulfonyl derivatives in supramolecular chemistry applications. BTAs have seen increasing importance across various scientific disciplines, from nanotechnology to polymer processing, demonstrating the versatility of aromatic compounds in material science (Cantekin et al., 2012).
Biodegradation of Organosulfur Compounds
Biodegradation of Condensed Thiophenes in Petroleum : The environmental fate of organosulfur compounds, including those structurally related to benzenesulfonyl derivatives, has been reviewed to understand their persistence and degradation in petroleum-contaminated environments. This research underscores the importance of microbial degradation pathways in mitigating environmental contamination (Kropp & Fedorak, 1998).
Organic Thermoelectric Materials
Enhancement of Thermoelectric Performance in Organic Materials : Research on poly(3,4-ethylenedioxythiophene) (PEDOT):PSS, an organic thermoelectric material, explores treatment methods to enhance its performance. Such studies are indicative of the broader potential of organosulfur and benzenesulfonyl-related compounds in developing high-efficiency thermoelectric materials for energy applications (Zhu et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(4-chlorophenyl)-2-hydroxy-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO4S/c1-16(20,11-23(21,22)14-5-3-2-4-6-14)15(19)18-13-9-7-12(17)8-10-13/h2-10,20H,11H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWRDHSZEAKDATE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)C1=CC=CC=C1)(C(=O)NC2=CC=C(C=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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